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Compound of Interest

Compound Name: Boc-D-Lys(TFA)-OH

Cat. No.: B558488

In the intricate field of peptide chemistry and the development of novel therapeutics, the choice
of amino acid building blocks is paramount. Na-Boc-Ne-TFA-D-lysine (CAS Number: 96561-04-
5) is a highly specialized derivative of the amino acid lysine, engineered for precise control in
complex synthetic strategies.[1][2] Also known by its synonym, Boc-D-Lys(Tfa)-OH, this
compound is not a standard, off-the-shelf reagent but rather a strategic tool for addressing
specific challenges in peptide design, such as enhancing proteolytic stability and enabling site-

specific modifications.[1]

This guide provides an in-depth exploration of Na-Boc-Ne-TFA-D-lysine, moving beyond simple
catalog data to explain the causality behind its design and application. We will delve into its
physicochemical properties, the rationale of its orthogonal protection scheme, and provide
field-proven protocols for its use, empowering researchers to leverage its unique capabilities in
their work.

Core Physicochemical and Analytical Data

The reliable application of any chemical reagent begins with a thorough understanding of its
fundamental properties. Na-Boc-Ne-TFA-D-lysine is a white crystalline powder, and its key
characteristics are summarized below.[1] Adherence to recommended storage conditions is
critical for maintaining its integrity and ensuring reproducible results in synthesis.
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Property Value Source

CAS Number 96561-04-5 [1]

(2R)-2-{[(tert-
butoxy)carbonylJamino}-6-
IUPAC Name (2,2,2- [2][3]

trifluoroacetamido)hexanoic

acid
Molecular Formula C13H21F3N20s [1]
Molecular Weight 342.3 g/mol [1]
Melting Point 103-109 °C [1]
Appearance White to off-white solid/powder  [1]
Optical Rotation [o]D22 = +3 £ 2% (=1 in [1]
Acetone)
Purity (Typical) > 98% (HPLC) [1]

N 0-8°C, sealed in a dry
Storage Conditions ] [1][2]
environment

The Cornerstone of Utility: The Orthogonal
Protection Strategy

The primary value of Na-Boc-Ne-TFA-D-lysine lies in its dual-protection scheme, which is a
classic example of an "orthogonal" system. In peptide synthesis, orthogonal protecting groups
are those that can be removed under distinct chemical conditions, allowing for the selective
deprotection of one functional group while others on the molecule remain intact.[4][5] This
principle is fundamental for building complex peptides and performing site-specific
modifications.[4][6]

The Na-Boc Group: The Temporary Guardian

The tert-butyloxycarbonyl (Boc) group protects the a-amino group, the site of peptide bond
formation.[7] Its critical feature is its lability under moderately acidic conditions, typically using
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trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] This allows for its
removal at the beginning of each coupling cycle in Boc-based solid-phase peptide synthesis
(SPPS) to expose the a-amine for the addition of the next amino acid.

The Ne-TFA Group: The Semi-Permanent Shield

The trifluoroacetyl (TFA) group protects the e-amino group of the lysine side chain.[4] Unlike
the Boc group, the TFA group is stable to the acidic conditions used for Boc removal.[4] Its
removal requires mild basic conditions, such as treatment with an aqueous ammonia solution
or piperidine. This differential stability is the essence of the orthogonal strategy. It ensures that
the lysine side chain does not participate in unwanted reactions during the elongation of the
peptide backbone. Furthermore, it allows for the option of removing the TFA group while the
peptide is still attached to the solid support, opening avenues for targeted modifications like
biotinylation, fluorophore conjugation, or the synthesis of branched peptides.[4]

TFA/DCM
(Acidic Deprotection) Ne-TFA-D-lysine
(a-amine free for coupling)

_/

(Nu-Boc-Ns—TFA—D—Iysinej

Aqueous Base (e.g., Piperidine) ]
(Basic Deprotection) ( Na-Boc-D-lysine
( n)
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Caption: Orthogonal deprotection of Na-Boc-Ne-TFA-D-lysine.

Application in Boc Solid-Phase Peptide Synthesis
(SPPS): A Validated Protocol

The incorporation of Na-Boc-Ne-TFA-D-lysine into a growing peptide chain follows the standard
workflow of Boc-SPPS. The protocol below is a self-validating system; successful coupling and
deprotection at each step are confirmed by qualitative tests (e.g., ninhydrin test) before
proceeding to the next cycle.

Experimental Protocol: Single Coupling Cycle
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This protocol assumes a starting point of a resin-bound peptide with a free N-terminal amine.
e Resin Swelling:

o Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by
dimethylformamide (DMF) for 30 minutes.

e Amino Acid Activation:

o In a separate vessel, dissolve Na-Boc-Ne-TFA-D-lysine (2.5 eq.) and an activating agent
such as HBTU (2.45 eq.) in DMF.

o Add N,N-diisopropylethylamine (DIPEA) (5.0 eq.) to the solution.

o Allow the activation to proceed for 5-10 minutes at room temperature. The causality here
is the formation of a highly reactive ester intermediate, primed for nucleophilic attack by

the free amine on the resin.
e Coupling Reaction:

Drain the DMF from the swollen resin.

[e]

Add the activated amino acid solution to the resin.

o

[¢]

Agitate the reaction vessel for 1-2 hours at room temperature.

Validation: Perform a ninhydrin test. A negative result (beads remain colorless) indicates

[¢]

complete coupling. If positive, the coupling step should be repeated.
e Washing:
o Drain the reaction mixture.

o Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove excess
reagents and byproducts.

* Na-Boc Deprotection:
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o Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
This step cleaves the Boc group, exposing a new N-terminal amine for the next coupling
cycle.[7]

o Causality: The high acidity protonates the tert-butyl group, leading to its elimination as
isobutylene and carbon dioxide, liberating the free amine.

e Washing and Neutralization:
o Wash the resin with DCM (3x) to remove residual TFA.

o Neutralize the protonated N-terminal amine by washing with a 10% DIPEA solution in DMF
(2x), followed by DMF washes (3x). The resin is now ready for the next amino acid
coupling cycle.

) ) Activate
e e penie 500D Ls(TFA) O
(HBTU/DIPEA)

Couple to Resin

Wash
(DMF/DCM)

Na-Boc Deprotection

(TFA in DCM)
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!
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Caption: Workflow for a single coupling cycle in Boc-SPPS.

Field-Proven Insights and Strategic Considerations
Rationale for Using a D-Amino Acid

The incorporation of D-amino acids, such as D-lysine, is a well-established strategy to enhance
the stability of peptides against enzymatic degradation.[9] Most proteases are stereospecific
and preferentially cleave peptide bonds between L-amino acids. By introducing a D-amino acid,
the resulting peptide becomes a poor substrate for these enzymes, significantly increasing its
in vivo half-life—a critical attribute for peptide-based drugs.

On-Resin Side Chain Modification

A key advantage of the TFA protecting group is the ability to deprotect it orthogonally on the
resin. After the peptide sequence is complete, the resin can be treated with a mild base (e.g.,
20% piperidine in DMF) to selectively remove the Ne-TFA group, exposing the lysine side-chain
amine. This free amine can then be reacted with a variety of agents (e.g., activated esters of
fluorophores, biotin, or polyethylene glycol) to create specifically labeled or modified peptides
before the final cleavage from the resin.

Conclusion: A Tool for Precision and Innovation

Na-Boc-Ne-TFA-D-lysine is more than a mere reagent; it is an enabling tool for the modern
peptide chemist. Its unique combination of a D-configuration and an orthogonal protection
strategy provides a robust solution for enhancing peptide stability and facilitating complex, site-
specific modifications. By understanding the chemical principles behind its design and applying
validated protocols, researchers, scientists, and drug development professionals can
confidently incorporate this building block to advance the frontiers of peptide-based science
and therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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